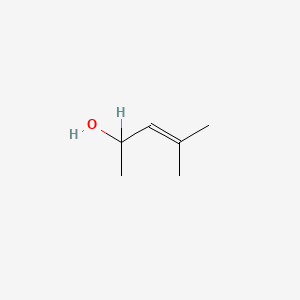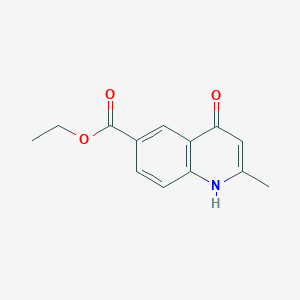
Methanesulfonylacetone
Overview
Description
Methanesulfonylacetone, also known as 1-(Methylsulfonyl)-2-propanone or NSC 35395, is a sulfonyl group-containing active methylene compound . It has a linear formula of CH3C(O)CH2SO2CH3 and a molecular weight of 136.17 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3C(O)CH2SO2CH3 . The compound has a molecular weight of 136.17 .Chemical Reactions Analysis
This compound can react with Baylis–Hillman acetates in a dimethylformamide/potassium carbonate system to form ortho-hydroxyacetophenone derivatives .Scientific Research Applications
Microbial Metabolism
Methanesulfonylacetone plays a role in microbial metabolism. Methanesulfonic acid, closely related to this compound, is metabolized by diverse aerobic bacteria as a sulfur source and as a carbon and energy substrate by specialized methylotrophs. This process is crucial in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Chemical Synthesis
This compound is utilized in various chemical syntheses. For instance, it's used in the Friedel-Crafts acylation reaction for producing aryl ketones (Wilkinson, 2011), and in the synthesis of aromatic aldehydes or ketones from alkyl aromatic and polycyclic aromatic compounds (Wang Shi-zhi, 2011).
Catalysis
In catalysis, this compound has been used effectively. For example, copper methanesulfonate, related to this compound, serves as a catalyst in the esterification of carboxylic acids with alcohols (Jiang, 2005). Additionally, ferrous methanesulfonate catalyzes the conversion of aldehydes to 1,1-diacetates (Wang et al., 2009).
Methane Activation
This compound is also relevant in methane activation processes. A significant application is the direct conversion of methane to methanesulfonic acid, demonstrating its role in industrial chemistry (Díaz-Urrutia & Ott, 2019).
Textile Industry
In the textile industry, this compound, through its derivative methanesulfonic acid, is used as a catalyst in finishing cotton for durable-press properties (Reinhardt et al., 1973).
Safety and Hazards
Mechanism of Action
Target of Action
Methanesulfonylacetone, a sulfonyl group-containing active methylene compound , primarily targets the Baylis–Hillman acetates . These acetates play a crucial role in various chemical reactions, serving as the primary targets for this compound.
Mode of Action
This compound interacts with its primary targets, the Baylis–Hillman acetates, in a dimethylformamide/potassium carbonate system . This interaction results in the formation of ortho-hydroxyacetophenone derivatives . The ortho-hydroxyacetophenone derivatives are the direct result of the interaction between this compound and its targets.
Biochemical Pathways
The interaction of this compound with Baylis–Hillman acetates affects the biochemical pathway that leads to the formation of ortho-hydroxyacetophenone derivatives . These derivatives can further participate in various biochemical reactions, leading to downstream effects that can influence the overall metabolic processes within the system.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of ortho-hydroxyacetophenone derivatives . These derivatives can influence various biochemical processes, leading to changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemical compounds, temperature, pH, and the specific characteristics of the dimethylformamide/potassium carbonate system in which this compound interacts with Baylis–Hillman acetates .
Biochemical Analysis
properties
IUPAC Name |
1-methylsulfonylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4(5)3-8(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEYGXQKFVGUFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198178 | |
| Record name | 1-(Methylsulphonyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5000-46-4 | |
| Record name | 1-(Methylsulfonyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulphonyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5000-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Methylsulphonyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylsulphonyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylsulfonylacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R8R8J4V2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B1582881.png)





